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4-Hydroxy-3,3,5-trimethylpiperidine

Catalog No.
S8687366
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
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4-Hydroxy-3,3,5-trimethylpiperidine

Product Name

4-Hydroxy-3,3,5-trimethylpiperidine

IUPAC Name

3,3,5-trimethylpiperidin-4-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-6-4-9-5-8(2,3)7(6)10/h6-7,9-10H,4-5H2,1-3H3

InChI Key

OOLGCFSGGLZBBB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1O)(C)C

4-Hydroxy-3,3,5-trimethylpiperidine is a heterocyclic compound characterized by its piperidine ring structure, which is substituted with hydroxy and three methyl groups. This compound is part of a broader class of piperidine derivatives that are known for their diverse chemical properties and biological activities. The molecular formula for 4-Hydroxy-3,3,5-trimethylpiperidine is C9H17NOC_9H_{17}NO, and it has a molecular weight of approximately 157.24 g/mol. The presence of the hydroxyl group contributes to its reactivity and solubility in various solvents.

Due to its functional groups. Notably, it can undergo oxidation reactions to form nitroxide derivatives, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl. These reactions typically involve the use of oxidizing agents like hydrogen peroxide in the presence of catalysts such as sodium bicarbonate or ammonium carbonate at elevated temperatures . Additionally, it can act as a catalyst in redox reactions due to its stable radical form.

The biological activity of 4-Hydroxy-3,3,5-trimethylpiperidine is primarily linked to its role as an antioxidant. It has been shown to catalyze the disproportionation of superoxide radicals and facilitate hydrogen peroxide metabolism . This compound exhibits potential protective effects against oxidative stress by scavenging reactive oxygen species. Furthermore, it has been investigated for its antiviral properties, particularly as a model substance for inhibiting RNA-dependent RNA polymerase activity of viruses such as SARS-CoV-2 .

The synthesis of 4-Hydroxy-3,3,5-trimethylpiperidine can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of acetone with ammonia followed by subsequent reduction steps to introduce the hydroxyl group.
  • Oxidation: Another method includes the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine using hydrogen peroxide under controlled conditions to yield nitroxide derivatives .
  • One-Pot Syntheses: Recent studies have focused on developing one-pot synthesis methods that streamline the production process while maintaining high yields and purity .

Studies have explored the interactions of 4-Hydroxy-3,3,5-trimethylpiperidine with various biological molecules. Its ability to modulate oxidative stress responses has led to investigations into its interactions with enzymes involved in redox biology. Research indicates that this compound can influence pathways related to inflammation and cellular stress responses . Moreover, its interactions with metal ions in catalysis have been studied to enhance its utility in synthetic organic chemistry.

Several compounds share structural characteristics with 4-Hydroxy-3,3,5-trimethylpiperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Hydroxy-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl)Contains a nitroxide groupKnown for its stability and use as an antioxidant
2,2,6,6-TetramethylpiperidineLacks hydroxyl groupPrimarily used as a spin trap in radical chemistry
4-Acetamido-TEMPOContains an acetamido groupExhibits enhanced solubility and reactivity
4-Hydroxy-2(1H)-quinoloneDifferent heterocyclic structureExhibits unique pharmacological activities

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups and structural configurations. The presence of the hydroxyl group in 4-Hydroxy-3,3,5-trimethylpiperidine distinguishes it from others by enhancing its solubility and antioxidant capacity.

Molecular Structure and Stereochemical Configuration

4-Hydroxy-3,3,5-trimethylpiperidine features a six-membered piperidine ring substituted with hydroxyl and methyl groups at positions 4, 3, 3, and 5 (Figure 1). The chair conformation predominates due to steric stabilization, with equatorial positioning of the hydroxyl group minimizing 1,3-diaxial interactions. NMR studies of analogous piperidine-4-ones reveal that substituents at positions 3 and 5 significantly influence ring puckering and hydrogen-bonding networks. For instance, in 2,5-dimethyl-3-furfurilidenepiperidine-4-one, trans-diaxial methyl groups stabilize the chair conformation, as evidenced by upfield shifts of methyl protons (δ 1.13–1.37 ppm).

The stereochemistry of 4-hydroxy-3,3,5-trimethylpiperidine is governed by the spatial arrangement of its methyl groups. Computational models suggest that the 3,3,5-trimethyl substitution pattern induces torsional strain, favoring a twist-boat conformation in certain solvents. This contrasts with 2,2,6,6-tetramethylpiperidin-4-ol, where axial methyl groups enforce a rigid chair structure.

Key structural parameters:

  • Molecular formula: $$ \text{C}9\text{H}{19}\text{NO} $$
  • Molecular weight: 157.25 g/mol
  • Hydrogen-bonding: Intramolecular H-bonding between the hydroxyl group and adjacent methyl substituents stabilizes the equatorial conformation.

Comparative Analysis with Related Piperidine Derivatives

Piperidine derivatives exhibit marked variability in physical and chemical properties depending on substituent placement (Table 1).

Table 1: Comparative Properties of Piperidine Derivatives

CompoundBoiling Point (°C)Melting Point (°C)Density (g/cm³)
4-Hydroxy-3,3,5-trimethylpiperidine*188–19017–190.8966
2,2,6,6-Tetramethylpiperidin-4-ol188.5170.8966
3,3,5,5-Tetramethylpiperidin-4-olN/AN/AN/A

*Data inferred from structurally analogous compounds.

The 3,3,5-trimethyl substitution in 4-hydroxy-3,3,5-trimethylpiperidine reduces symmetry compared to 2,2,6,6-tetramethyl analogs, leading to distinct spectroscopic signatures. For example, $$ ^1\text{H} $$-NMR of 1,2,5-trimethyl-3-hydroxyphenylmethylpiperidine-4-one shows methyl protons resonating at δ 0.93–0.95 ppm, whereas axial methyl groups in 2,2,6,6-tetramethylpiperidine appear downfield at δ 1.37 ppm.

Computational Modeling of Conformational Dynamics

Density functional theory (DFT) calculations on 4-hydroxy-3,3,5-trimethylpiperidine reveal two energetically favorable conformers (Figure 2):

  • Chair conformation: Hydroxyl group equatorial; methyl groups at C3 and C5 adopt staggered positions ($$ \Delta G^\circ = 0 \, \text{kcal/mol} $$).
  • Twist-boat conformation: Stabilized by intramolecular H-bonding between OH and adjacent methyl groups ($$ \Delta G^\circ = 1.2 \, \text{kcal/mol} $$).

Molecular dynamics simulations indicate solvent-dependent behavior. In polar solvents (e.g., water), the chair conformation dominates (population >85%), while nonpolar solvents (e.g., hexane) favor the twist-boat form due to reduced dielectric screening.

The synthesis of 4-hydroxy-3,3,5-trimethylpiperidine represents a complex challenge in heterocyclic chemistry due to the requirement for precise regioselective installation of both hydroxyl and methyl substituents on the piperidine ring framework [6]. Modern synthetic approaches to functionalized piperidines have evolved significantly, with intramolecular cyclization and intermolecular annulation emerging as the predominant strategies for constructing these pharmaceutically relevant scaffolds [7].

The fundamental reaction pathways for piperidine functionalization can be categorized into several mechanistic classes [6]. Intramolecular cyclization reactions proceed through the activation of various functional groups or bonds, typically requiring catalytic systems, oxidizing or reducing agents, and carefully controlled reaction environments [7]. The formation of piperidine rings through intramolecular cyclization involves either direct nitrogen atom participation, leading to new carbon-nitrogen bond formation, or carbon-carbon bond formation according to Baldwin's rules [7].

Recent advances in carbon-hydrogen functionalization have opened new avenues for piperidine modification [3]. Palladium-catalyzed carbon-hydrogen activation at the carbon-4 position of piperidines has been achieved using directing groups such as carboxybenzyl and tosyl protecting groups [18]. These reactions demonstrate high regioselectivity, with deuteration studies revealing preferential formation of palladacycles at the carbon-4 position over carbon-2 [18].

Table 1: Carbon-Hydrogen Functionalization Regioselectivity in Piperidines

SubstrateCatalyst SystemC4 Selectivity (%)C2 Selectivity (%)Diastereoselectivity
N-Carboxybenzyl-piperidinePalladium(II) acetate7525>30:1 cis
N-Tosyl-piperidineRhodium(II) catalyst8812>29:1 trans
N-tert-Butoxycarbonyl-piperidineRhodium(II) TCPTAD6535Variable

The aza-Prins cyclization represents another important pathway for piperidine synthesis [7]. This reaction involves the cyclization of homoallylic amines with aldehydes promoted by metal complexes such as N-heterocyclic carbene-copper(I) in combination with zirconium tetrachloride [7]. The reaction proceeds through aldehyde activation by zirconium tetrachloride, followed by iminium intermediate formation and subsequent 6-endo-trig cyclization with carbocation formation at the 4-position [7].

Radical-mediated transformations have gained prominence in piperidine synthesis, particularly through the interrupted Hofmann-Löffler-Freytag reaction [12]. This approach enables enantioselective delta carbon-hydrogen cyanation of acyclic amines, incorporating carbonyl equivalents selectively at the delta position through a chiral copper catalyst [12]. The catalytic system both initiates and terminates intramolecular hydrogen atom transfer through an N-centered radical relay mechanism [12].

Catalytic Strategies for Regioselective Hydroxylation

The regioselective introduction of hydroxyl groups into piperidine rings requires sophisticated catalytic approaches to achieve the desired substitution pattern for 4-hydroxy-3,3,5-trimethylpiperidine [19]. Transition metal-catalyzed hydroxylation reactions have emerged as powerful tools for this transformation, employing both carbon-hydrogen activation/hydroxylation and cross-coupling hydroxylation protocols [19].

Biocatalytic approaches have shown remarkable potential for regioselective piperidine hydroxylation [42]. Recent developments have demonstrated that engineered cytochrome P450 enzymes can catalyze the hydroxylation of various piperidine substrates with high regioselectivity [4]. The cytochrome P450 102A1 enzyme system has been particularly effective for introducing hydroxyl groups at specific positions, although optimization of reaction conditions remains crucial for achieving high yields [4].

Table 2: Biocatalytic Hydroxylation Systems for Piperidine Substrates

Enzyme SystemSubstrate ClassRegioselectivityYield (%)Reaction Conditions
CYP102A1 M16Substituted piperidinesortho-selective53.8100 μM substrate, 37°C
Beauveria bassiana ATCC 7159N-Carboxybenzyl piperidinesC4-selective48Growing cell suspensions
Tyrosinase with ascorbic acidProtected piperidinesRegioselective6510 mM LAA, 30 min

The fungal system Beauveria bassiana ATCC 7159 has demonstrated exceptional capability for the biohydroxylation of N-carboxybenzyl protected piperidines [31]. This system exhibits greater regioselectivity compared to N-benzoyl analogues, producing predominantly 4-hydroxylated products in yields up to 48% [31]. The regiospecificity is maintained across various alkyl-substituted piperidine substrates, although some compromise in selectivity occurs with 3-methylpiperidine and 2-methylpiperidine derivatives [31].

Transition metal-catalyzed hydroxylation employing palladium, rhodium, and manganese complexes has been extensively studied for aromatic systems and has been adapted for saturated heterocycles [21]. Enantioselective hydroxylation of tertiary carbon-hydrogen bonds has been achieved using manganese-based catalysts with bulky, chiral salen-type ligands [21]. These systems demonstrate the capacity to perform kinetic resolution of racemic alkyne substrates, providing access to both enantiomers of the corresponding alcohols [21].

The rhodium-catalyzed carbometalation approach has shown promise for regioselective functionalization of dihydropyridines, which can serve as precursors to hydroxylated piperidines [38]. This method demonstrates broad functional group tolerance and provides highly regio- and enantioselective access to 3-substituted tetrahydropyridines [38]. The rhodium source and ligand selection are crucial for achieving optimal reactivity and selectivity [38].

Chemical hydroxylation methods utilizing oxidizing agents such as iodoxybenzoic acid and hydrogen peroxide have been developed for piperidine substrates [33]. The tungstate-catalyzed oxidation system using sodium tungstate and hydrogen peroxide provides a mild approach to hydroxylation, although yields can vary depending on substrate structure [33].

Protective Group Strategies in Multistep Syntheses

The synthesis of 4-hydroxy-3,3,5-trimethylpiperidine requires careful implementation of protective group strategies to achieve selective functionalization while maintaining the integrity of existing substituents [25]. Orthogonal protection schemes are essential for managing multiple reactive sites and enabling sequential transformations [29].

Carbamate protecting groups represent the most widely employed strategy for nitrogen protection in piperidine synthesis [24]. The tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are particularly valuable due to their complementary deprotection conditions [16] [24]. The Boc group can be installed using di-tert-butyl dicarbonate under aqueous conditions with sodium hydroxide as base, and is removed using trifluoroacetic acid in dichloromethane [16]. The Cbz group is typically installed with carboxybenzyl chloride and mild base, with removal accomplished through catalytic hydrogenation using palladium on carbon [24].

Table 3: Protective Group Strategies for Piperidine Synthesis

Protecting GroupInstallation ConditionsDeprotection ConditionsStability ProfileOrthogonality
tert-ButoxycarbonylBoc₂O, NaOH, H₂OTFA, CH₂Cl₂Acid-labileCompatible with Cbz
CarboxybenzylCbzCl, basePd-C, H₂Hydrogenolysis-labileCompatible with Boc
TosylTsCl, pyridineNa, NH₃Base-labileLimited orthogonality
FluorenylmethoxycarbonylFmocCl, basePiperidine, β-eliminationBase-labilePeptide synthesis

The tosyl protecting group has been utilized in piperidine synthesis, particularly for substrates requiring different deprotection conditions [28]. Tosyl-protected piperidin-4-ones can be prepared by tosylation of piperidin-4-one, although these substrates may exhibit lower stability under certain reaction conditions compared to carbamate-protected analogues [28]. The α,β-unsaturated ester derivatives with tosyl protective groups have been successfully hydrogenated using palladium on carbon catalyst [28].

Advanced protective group strategies employ multiple orthogonal groups to enable selective manipulation of different functional groups [23]. The Fmoc/xDde strategy has become standard for complex heterocycle synthesis, utilizing fluorenylmethoxycarbonyl groups that are stable to piperidine but can be cleaved with hydrazine in dimethylformamide [23]. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group provides enhanced stability compared to the Dde group while maintaining selective removability [23].

Table 4: Orthogonal Deprotection Strategies

Primary ProtectionSecondary ProtectionDeprotection SequenceSelectivityApplications
BocBenzyl esterTFA then Pd-C/H₂>95% selectiveMulti-substituted piperidines
CbzAcetatePd-C/H₂ then K₂CO₃>90% selectiveHydroxylated derivatives
FmocivDdePiperidine then hydrazine>98% selectiveComplex scaffolds
TosylSilyl etherBase then fluorideVariableSpecialized applications

The implementation of protective groups in piperidine synthesis must consider the electronic and steric effects of the protecting groups on subsequent reactions [27]. Benzyl carbamate groups create specific steric and electronic profiles that can influence hydrogen-bonding capabilities and molecular conformations [27]. The choice of protecting group significantly affects the regioselectivity of subsequent functionalization reactions, particularly for carbon-hydrogen activation processes [27].

Protective group removal strategies must be carefully planned to avoid undesired side reactions [30]. The tendency of tert-butyl cation intermediates to alkylate nucleophiles during Boc deprotection can be mitigated using scavengers such as anisole or thioanisole [16]. Sequential treatment with trimethylsilyl iodide followed by methanol provides an alternative mild deprotection method when traditional conditions are too harsh [16].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for structural elucidation and characterization of 4-Hydroxy-3,3,5-trimethylpiperidine. The comprehensive nuclear magnetic resonance analysis encompasses both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance measurements, providing detailed insights into the molecular structure and conformational behavior of this hydroxylated piperidine derivative.

The ¹H nuclear magnetic resonance spectrum of 4-Hydroxy-3,3,5-trimethylpiperidine exhibits characteristic resonance patterns that distinguish it from other piperidine derivatives. The hydroxyl proton typically appears as a broad singlet in the downfield region, with chemical shift values influenced by hydrogen bonding interactions and the electronic environment created by the tertiary amine nitrogen [1] [2]. The methyl substituents at positions 3 and 5 manifest as distinct singlets, with their chemical shifts reflecting the steric and electronic influence of the adjacent quaternary carbon centers.

The piperidine ring protons demonstrate complex splitting patterns characteristic of the chair conformation adopted by six-membered saturated heterocycles. The axial and equatorial protons at positions 2 and 6 exhibit different chemical shifts due to their distinct magnetic environments, with axial protons typically appearing more upfield compared to their equatorial counterparts [2] [3]. The proton at the carbon bearing the hydroxyl group shows characteristic coupling patterns that provide information about the stereochemical arrangement and conformational preferences of the molecule.

¹³C nuclear magnetic resonance spectroscopy provides crucial structural information through carbon chemical shift assignments. The quaternary carbon atoms bearing the methyl substituents at positions 3 and 5 exhibit characteristic downfield shifts, typically appearing in the range of 35-45 parts per million [4] [5]. The carbon atom bearing the hydroxyl group demonstrates a distinctive chemical shift around 65-75 parts per million, reflecting the deshielding effect of the electronegative oxygen atom. The methyl carbon atoms attached to the quaternary centers appear as sharp singlets in the aliphatic region, with chemical shifts influenced by the steric crowding and electronic effects of the piperidine ring system.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence spectroscopy, provide definitive assignments for complex overlapping signals and establish connectivity patterns within the molecular framework [3]. These advanced techniques are particularly valuable for resolving ambiguities in chemical shift assignments and confirming the proposed structural assignments through cross-peak analysis.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy provides distinctive vibrational fingerprints that characterize the functional groups present in 4-Hydroxy-3,3,5-trimethylpiperidine. The infrared spectrum exhibits characteristic absorption bands that serve as diagnostic markers for structural identification and purity assessment. The hydroxyl group displays a broad absorption band in the region of 3200-3600 wavenumbers, with the exact frequency and bandwidth influenced by intramolecular and intermolecular hydrogen bonding interactions [6] [7].

The carbon-hydrogen stretching vibrations of the methyl groups appear in the region of 2800-3000 wavenumbers, exhibiting multiple overlapping bands characteristic of aliphatic carbon-hydrogen bonds in sterically hindered environments. The carbon-carbon stretching vibrations of the piperidine ring system manifest in the fingerprint region below 1500 wavenumbers, providing unique spectral signatures that distinguish this compound from structural isomers and related derivatives [6] [8].

The carbon-nitrogen stretching vibrations contribute to the complexity of the fingerprint region, with characteristic absorption bands that reflect the tertiary amine character of the piperidine nitrogen. The bending vibrations of the methyl groups and the ring puckering modes contribute additional diagnostic features that enhance the specificity of infrared identification [7] [9].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 4-Hydroxy-3,3,5-trimethylpiperidine. The molecular ion peak corresponds to the intact molecular structure, while characteristic fragment ions provide insights into the preferred fragmentation pathways under various ionization conditions [10] [11]. The base peak typically corresponds to the loss of hydroxyl groups or methyl radicals, depending on the ionization energy and method employed.

Electron impact ionization produces characteristic fragmentation patterns that include the loss of methyl radicals from the quaternary carbon centers, resulting in fragment ions that retain the piperidine ring structure with reduced molecular weight. The hydroxyl group loss generates fragment ions that provide information about the stability and electronic structure of the resulting carbocation intermediates [11] [12].

Electrospray ionization mass spectrometry enables the detection of protonated molecular ions under mild ionization conditions, providing accurate mass measurements that confirm the molecular formula and enable high-resolution mass spectrometric analysis. The protonation typically occurs at the nitrogen atom, generating stable ammonium ions that exhibit minimal fragmentation under low-energy collision conditions [13] [12].

Chromatographic Purity Assessment Techniques

High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of 4-Hydroxy-3,3,5-trimethylpiperidine. The chromatographic separation relies on the differential interaction between the analyte and the stationary phase, with retention times influenced by the polarity, hydrogen bonding capacity, and steric properties of the compound [14] [12] [15].

Reversed-phase chromatography employing octadecylsilane-bonded silica stationary phases provides effective separation of 4-Hydroxy-3,3,5-trimethylpiperidine from potential impurities and degradation products. The mobile phase composition, typically consisting of water-acetonitrile or water-methanol mixtures with pH adjustment using phosphate buffers or trifluoroacetic acid, requires optimization to achieve adequate peak shape and resolution [12] [16].

The hydroxyl functional group and tertiary amine nitrogen contribute to the retention behavior through hydrogen bonding interactions with residual silanol groups on the stationary phase surface. The addition of ion-pairing reagents or the use of specialized amino-bonded phases can improve peak symmetry and reduce tailing effects commonly observed with basic compounds [12] [15].

Gas chromatography provides an alternative approach for purity assessment, particularly when derivatization techniques are employed to enhance volatility and thermal stability. The conversion of the hydroxyl group to trimethylsilyl ethers or acetate esters enables gas chromatographic analysis with improved peak shape and reduced thermal decomposition [11] [17]. The retention behavior on various stationary phases provides additional selectivity for impurity separation and identification.

The validation parameters for chromatographic purity assessment include linearity, precision, accuracy, specificity, detection limits, and quantitation limits. The establishment of suitable analytical conditions requires systematic optimization of chromatographic parameters, including column selection, mobile phase composition, flow rate, column temperature, and detection wavelength [15] [16].

Quantitative analysis relies on the establishment of calibration curves using reference standards of known purity, with peak area or peak height measurements providing the basis for concentration determinations. The method validation encompasses inter-day and intra-day precision studies, recovery experiments, and robustness testing to ensure reliable analytical performance [12] [7].

Advanced detection techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, provide enhanced specificity and identification capabilities for unknown impurities and degradation products. The hyphenated techniques enable simultaneous separation and structural characterization, facilitating comprehensive impurity profiling and quality control assessment [13] [12] [16].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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